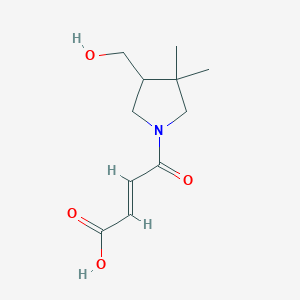![molecular formula C10H14ClN3O2 B1491115 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)butanoic acid CAS No. 2089715-45-5](/img/structure/B1491115.png)
2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)butanoic acid
Übersicht
Beschreibung
2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)butanoic acid is an intriguing compound that belongs to a class of heterocyclic organic compounds These compounds are characterized by a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur In this case, the structure includes nitrogen atoms integrated into an imidazo-pyrazine ring, with a chlorinated substituent and a butanoic acid moiety
Synthetic Routes and Reaction Conditions
Synthesis via Cyclization: : The imidazo[1,2-a]pyrazine ring system can be synthesized through a cyclization reaction involving precursor molecules containing suitable functional groups. Specific conditions, such as the use of strong bases or acids as catalysts and elevated temperatures, are essential to facilitate the formation of the heterocyclic core.
Chlorination: : Introducing the chloro group at the specific position on the imidazo[1,2-a]pyrazine ring can be achieved through electrophilic substitution reactions. Chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) may be used under controlled conditions to ensure selective substitution.
Acidification: : The final step involves the introduction of the butanoic acid moiety. This can be done by ester hydrolysis or direct acidification of a suitable precursor.
Industrial Production Methods: : In industrial settings, the production of this compound involves scaling up the aforementioned synthetic routes, ensuring strict control of reaction parameters such as temperature, pressure, and pH. Automated reactors and continuous flow systems may be utilized to enhance efficiency and yield.
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, where it may form various oxidized derivatives. Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) might be employed.
Reduction: : Reduction reactions can lead to the formation of dihydro derivatives. Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: : The chlorine atom allows for nucleophilic substitution reactions, leading to the formation of a variety of substituted derivatives. Reagents like ammonia (NH3) or primary amines can be utilized for such substitutions.
Major Products Formed: : Oxidation and reduction reactions yield a spectrum of derivatives with varied functional groups, enhancing the compound's versatility. Substitution reactions primarily lead to aminated products, which can be further explored for biological activity.
Wissenschaftliche Forschungsanwendungen
Chemistry: : The compound serves as a crucial intermediate in the synthesis of complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: : It is explored for its potential as a bioactive agent, particularly in studying its interaction with cellular components and its effects on biological pathways.
Medicine: : There is significant interest in its potential therapeutic applications, including its role as a scaffold for developing new pharmaceuticals targeting specific biological pathways.
Industry: : The compound's diverse chemical properties make it valuable in industrial applications, such as the development of novel materials, agrochemicals, and specialty chemicals.
Wirkmechanismus
The compound exerts its effects through interactions with various molecular targets. Its heterocyclic structure enables it to bind to specific enzymes and receptors, modulating their activity. The presence of the chloro group and the carboxylic acid moiety can influence its binding affinity and specificity, making it a versatile tool for studying molecular interactions and pathways.
Similar Compounds
2-(3-chloroimidazo[1,2-a]pyrazin-8-yl)acetic acid
2-(3-chloro-6,7-dihydroimidazo[1,2-a]pyrazin-8(9H)-yl)propanoic acid
2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)valeric acid
Uniqueness: : Compared to its analogs, 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)butanoic acid boasts a distinctive combination of a chloro-substituted imidazo[1,2-a]pyrazine ring and a butanoic acid moiety. This structural uniqueness imparts specific chemical properties and reactivity patterns, enhancing its utility in research and industrial applications.
This article covers the essential aspects of this compound, highlighting its preparation, reactions, applications, and unique characteristics
Eigenschaften
IUPAC Name |
2-(3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2/c1-2-7(10(15)16)13-3-4-14-8(11)5-12-9(14)6-13/h5,7H,2-4,6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHOUIZUKFZKLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCN2C(=NC=C2Cl)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Amino-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B1491033.png)




![4-(Ethoxymethyl)-2-azaspiro[4.4]nonane](/img/structure/B1491043.png)
![(2-(2-Azidoethyl)-2-azaspiro[4.5]decan-4-yl)methanol](/img/structure/B1491044.png)






